molecular formula C21H16BrN3O3S3 B2491382 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361160-26-1

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2491382
CAS No.: 361160-26-1
M. Wt: 534.46
InChI Key: UDQVEPNDNPXJLU-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C21H16BrN3O3S3 and its molecular weight is 534.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide and its derivatives have shown promising results in anticancer research. For instance, a study synthesized various derivatives and tested them against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds demonstrated moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

Compounds structurally related to this compound have been evaluated for antimicrobial activity. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives displayed significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Antitubercular Activity

Research involving similar thiazol-2-yl compounds has explored their potential in treating tuberculosis. These compounds showed promising results against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Dighe et al., 2012).

Analgesic and Anti-inflammatory Activities

Thiazol-2-yl compounds, closely related to this compound, have been synthesized and tested for analgesic and anti-inflammatory activities. These studies highlight the potential of such compounds in pain management and inflammation control (Gein et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds are often designed to interact with key proteins or enzymes in the target organisms or cells, disrupting their normal function and leading to the desired therapeutic effect.

Mode of Action

It’s known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

It’s known that similar compounds can interfere with essential biochemical pathways in target organisms or cells, leading to their death or inhibition .

Result of Action

The result of the compound’s action depends on its specific targets and mode of action. In general, compounds like this one aim to inhibit the growth of harmful organisms or cells, or kill them outright . The exact molecular and cellular effects would depend on the specific targets and pathways affected.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activity, as well as optimization of its synthesis. Additionally, modifications could be made to its structure in order to improve its properties or activity .

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3S3/c1-25(15-5-3-2-4-6-15)31(27,28)16-9-7-14(8-10-16)20(26)24-21-23-17(13-29-21)18-11-12-19(22)30-18/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQVEPNDNPXJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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